An In-depth Technical Guide to 2-Bromo-4-chloroquinazoline: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Bromo-4-chloroquinazoline: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Modern Chemistry
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The strategic introduction of halogen substituents onto the quinazoline framework provides medicinal chemists with reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. 2-Bromo-4-chloroquinazoline, in particular, offers two distinct reactive sites, allowing for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules and compound libraries for drug discovery.[4][5]
Chemical Structure and Identification
The unique arrangement of a fused benzene and pyrimidine ring system, with a bromine atom at the 2-position and a chlorine atom at the 4-position, defines the chemical identity of 2-bromo-4-chloroquinazoline.
IUPAC Name: 2-bromo-4-chloroquinazoline[6] CAS Number: 1379294-99-1[6] Molecular Formula: C₈H₄BrClN₂[6]
Caption: Chemical structure of 2-bromo-4-chloroquinazoline.
Physical and Spectroscopic Properties
While experimental data for 2-bromo-4-chloroquinazoline is not extensively published, the following table summarizes its key physical properties, with some values being predicted based on structurally related compounds.
| Property | Value | Source |
| Molecular Weight | 243.49 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | >300 °C (Predicted) | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
| Purity | Commercially available at ≥95% | [6] |
Spectroscopic Characterization (Predicted)
The accurate identification and characterization of 2-bromo-4-chloroquinazoline rely on standard spectroscopic techniques. While a dedicated spectrum is not publicly available, the expected spectral features can be predicted based on data from analogous brominated quinazoline derivatives.[7]
-
¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (typically between 7.0 and 9.0 ppm), corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the pyrimidine ring and the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight signals for the carbon atoms of the quinazoline core. The carbons attached to the halogens (C2 and C4) will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis and Mechanistic Insights
A plausible and efficient synthetic route to 2-bromo-4-chloroquinazoline likely commences with a suitably substituted anthranilic acid derivative, proceeding through the formation of a quinazolinone intermediate, followed by halogenation steps.
Caption: Proposed synthetic workflow for 2-bromo-4-chloroquinazoline.
Step-by-Step Methodology and Rationale:
-
Formation of the Quinazolinone Core: The synthesis typically begins with the cyclization of anthranilic acid or its derivatives. A common method involves heating with urea or potassium cyanate to form quinazoline-2,4(1H,3H)-dione.[8] This foundational step establishes the core heterocyclic structure.
-
Dichlorination: The resulting quinazolinone is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[8][9] This reaction converts the hydroxyl groups of the dione into more reactive chloro groups, yielding 2,4-dichloroquinazoline. This intermediate is a key precursor for introducing further diversity.
-
Selective Bromination: The final step involves the selective replacement of one of the chlorine atoms with bromine. While direct halogen exchange can be challenging, a plausible route involves a nucleophilic aromatic substitution. However, given the similar reactivity of the 2- and 4-positions in 2,4-dichloroquinazoline towards some nucleophiles, achieving high selectivity can be challenging. A more controlled approach might involve a multi-step sequence where one of the chloro groups is first converted to a better leaving group or selectively reacted, followed by the introduction of bromine. Alternatively, starting with a pre-brominated anthranilic acid derivative could also be a viable strategy.
Chemical Reactivity and Strategic Applications
The utility of 2-bromo-4-chloroquinazoline as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, a highly desirable feature in the construction of complex molecules.
Differential Reactivity:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the palladium catalyst. This differential reactivity allows for the selective functionalization at the 2-position while leaving the 4-chloro substituent intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the 4-position of the quinazoline ring is generally more activated towards nucleophilic aromatic substitution than the 2-position.[4][10] This allows for the selective displacement of the 4-chloro group with various nucleophiles, such as amines, alcohols, and thiols, while preserving the 2-bromo substituent for later-stage cross-coupling reactions.
Key Experimental Protocols:
Suzuki-Miyaura Cross-Coupling (at the 2-position):
This reaction is a powerful tool for forming carbon-carbon bonds.
-
To a solution of 2-bromo-4-chloroquinazoline in a suitable solvent (e.g., a mixture of toluene and water) are added the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (3 equivalents).[11]
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 115 °C until the starting material is consumed (monitored by TLC or LC-MS).[11]
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography to yield the 2-aryl-4-chloroquinazoline product.
Causality: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12] The choice of palladium catalyst and ligands can significantly influence the reaction efficiency.
Buchwald-Hartwig Amination (at the 4-position):
This reaction allows for the formation of carbon-nitrogen bonds.
-
A mixture of the 2-bromo-4-chloroquinazoline, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu) is prepared in an anhydrous, aprotic solvent such as toluene or dioxane.
-
The reaction is heated under an inert atmosphere at a temperature typically between 80 and 110 °C.
-
After the reaction is complete, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography to afford the 4-amino-2-bromoquinazoline derivative.
Causality: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-N bond.
Safety, Handling, and Storage
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16]
Conclusion
2-Bromo-4-chloroquinazoline is a highly versatile and valuable building block for the synthesis of a wide array of functionalized quinazoline derivatives. Its two distinct halogenated positions offer orthogonal reactivity, enabling selective and sequential modifications through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This feature, coupled with the established biological significance of the quinazoline scaffold, makes 2-bromo-4-chloroquinazoline an important tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.
References
- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. (URL not provided in search results)
- 2-Bromo-4,5-dimethylquinazoline | High-Purity Reference Standard. Benchchem. (URL not provided in search results)
- Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. Benchchem. (URL not provided in search results)
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011).
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2022). Molecules, 27(19), 6528.
- SAFETY DATA SHEET. (2024, September 9). (URL not provided in search results)
- Yaser A. El-Badry et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 2146-2155.
- SAFETY DATA SHEET. (2025, December 19). (URL not provided in search results)
- SAFETY DATA SHEET. Fisher Scientific. (URL not provided in search results)
- A novel process for the preparation of 2-halo-4-aminoquinazolines. (2008).
- Safety data sheet. (2023, September 13). (URL not provided in search results)
- Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. (2020).
- SAFETY DATA SHEET. Fisher Scientific. (URL not provided in search results)
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). Molecules, 19(11), 17696-17732.
- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. (URL not provided in search results)
- 2-Bromo-4-chloroaniline. PubChem. (URL not provided in search results)
- 2-Bromo-4-chloroaniline. NIST WebBook. (URL not provided in search results)
- Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. NINGBO INNO PHARMCHEM CO.,LTD. (URL not provided in search results)
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. Benchchem. (URL not provided in search results)
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem. (URL not provided in search results)
- SAFETY DATA SHEET. TCI Chemicals. (URL not provided in search results)
- 2-(4-Bromo-phenyl)-4-chloro-quinazoline. Sapphire Bioscience. (URL not provided in search results)
- SAFETY DATA SHEET. ThermoFisher. (URL not provided in search results)
- Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H). ResearchGate. (URL not provided in search results)
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025). Mini-Reviews in Medicinal Chemistry.
- 2-Bromo-4-chloroaniline synthesis. ChemicalBook. (URL not provided in search results)
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6656.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL not provided in search results)
- 1H NMR Chemical Shifts. Organic Chemistry Data. (URL not provided in search results)
- Proper Reagent Storage and Handling. (2015). StressMarq Biosciences Inc.
- 13C NMR Chemical Shifts. Organic Chemistry Data. (URL not provided in search results)
- 2-bromo-4-chloroquinoline (C9H5BrClN). PubChemLite. (URL not provided in search results)
- 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum. ChemicalBook. (URL not provided in search results)
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. (URL not provided in search results)
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-bromo-4-chloroquinazoline | 1379294-99-1 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
